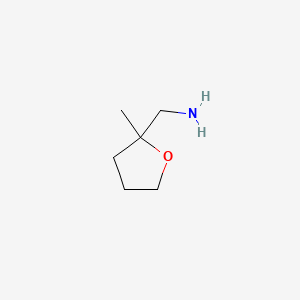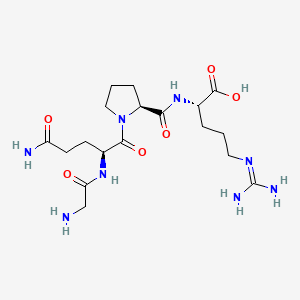
(2-Methyltetrahydrofuran-2-yl)methanamine
Overview
Description
“(2-Methyltetrahydrofuran-2-yl)methanamine” is a colorless to light yellow liquid . It is insoluble in water and less dense than water . It is used to make other chemicals and as a photographic chemical .
Synthesis Analysis
“(2-Methyltetrahydrofuran-2-yl)methanamine” is usually synthesized by catalytic hydrogenation of furfural . Furfural is produced by the acid-catalyzed digestion of pentosan sugars, C5 polysaccharides, in biomass . Thus, the raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste .Molecular Structure Analysis
The molecular structure of “(2-Methyltetrahydrofuran-2-yl)methanamine” can be represented by the linear formula: C6H13NO .Chemical Reactions Analysis
“(2-Methyltetrahydrofuran-2-yl)methanamine” can act as a Lewis base in organometallic reactions . It is inversely soluble in water, meaning its solubility decreases with increasing temperature .Physical And Chemical Properties Analysis
“(2-Methyltetrahydrofuran-2-yl)methanamine” is a highly flammable, mobile liquid . It has a density of 0.853 g/ml . The boiling point is 80.2 °C, and the melting point is -136 °C .Scientific Research Applications
Sirtuin 2 Inhibition for Therapeutic Applications
(2-Methyloxolan-2-yl)methanamine derivatives have been studied for their potential as Sirtuin 2 (SIRT2) inhibitors . SIRT2 is a protein deacetylase involved in various cellular processes, including aging, neurodegeneration, and cancer. Inhibitors of SIRT2 can be used to modulate these processes for therapeutic benefits. For instance, certain derivatives have shown promise in treating diseases like cancer, neurodegenerative diseases, type II diabetes, and bacterial infections by targeting SIRT2 activity.
Medicinal Chemistry and Drug Design
The compound’s derivatives are valuable in medicinal chemistry for the design of new drugs . By understanding the structure-activity relationship (SAR), researchers can develop more potent compounds with improved pharmacokinetic properties. This process involves synthesizing various derivatives and testing their biological activity, leading to the identification of compounds with potential therapeutic effects.
Bio-Based Solvent for Natural Product Extraction
(2-Methyloxolan-2-yl)methanamine is related to 2-methyltetrahydrofuran (2-MeTHF), which is used as a bio-based solvent . Such solvents are crucial for the extraction of natural products, including pharmaceuticals, flavors, and fragrances. They offer an eco-friendly alternative to traditional solvents, reducing the environmental impact of chemical processes.
Safety and Hazards
Future Directions
“(2-Methyltetrahydrofuran-2-yl)methanamine” is derived from sugars via furfural and is occasionally touted as a biofuel . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) .
properties
IUPAC Name |
(2-methyloxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-7)3-2-4-8-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKKHCBCEHVVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992445 | |
| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyltetrahydrofuran-2-yl)methanamine | |
CAS RN |
7179-94-4 | |
| Record name | Tetrahydro-2-methyl-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7179-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl-2-methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007179944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methyloxolan-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl-2-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)









